2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate
Description
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate is a sulfur-rich organic compound featuring a piperidine backbone modified with dithiocarbamate and acetylaminoethyl dithio groups. While direct literature on this compound is sparse, its analogs and derivatives—such as piperidine-based carbodithioates and dithio-containing acetates—provide foundational insights into its properties and behavior .
Properties
CAS No. |
5222-97-9 |
|---|---|
Molecular Formula |
C12H22N2OS4 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
2-(2-acetamidoethyldisulfanyl)ethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C12H22N2OS4/c1-11(15)13-5-8-18-19-10-9-17-12(16)14-6-3-2-4-7-14/h2-10H2,1H3,(H,13,15) |
InChI Key |
SCTFUVSGQYIGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSSCCSC(=S)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate typically involves the reaction of N-(2-mercaptoethyl)acetamide with 1-piperidinecarbodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Organic Synthesis :
- Chemical Reactions :
Biology
- Biochemical Probing :
- Cellular Studies :
Medicine
- Therapeutic Potential :
- Drug Design :
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Interaction of dithio compounds with proteins | Demonstrated that this compound modifies protein function through disulfide bond formation. | Biochemical probing |
| Synthesis of novel organic compounds | Utilized as a key reagent in synthesizing derivatives with enhanced biological activity. | Organic synthesis |
| Evaluation of cytotoxic effects | Showed selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent. | Therapeutic development |
Mechanism of Action
The mechanism of action of 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate involves its interaction with thiol groups in proteins and enzymes. The dithio linkage can form disulfide bonds with cysteine residues, potentially altering the function of the target proteins. This interaction can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key functional groups include:
- Piperidinecarbodithioate : Provides metal-chelating properties.
- Acetylaminoethyl dithio: Enhances redox activity and stability.
Comparison Compounds :
Ethyl 2-(piperidin-4-yl)acetate (CAS 102195-82-8): Contains a piperidine ring and ester group but lacks sulfur-based moieties. Its physicochemical properties include a molecular weight of 171.24 g/mol, Log Po/w of 0.6, and moderate BBB permeability .
2-(Aminomethyl)piperidine (CAS 22990-77-8): Features a primary amine on the piperidine ring, used in lab synthesis but lacks dithio groups. It has a molecular weight of 114.19 g/mol and is classified as a hazardous substance due to its reactivity .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate: Contains a thioether and pyrimidine ring, synthesized via reactions with ethyl-2-mercaptoacetate.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s dithio groups likely reduce aqueous solubility compared to Ethyl 2-(piperidin-4-yl)acetate but enhance metal-binding capacity .
- 2-(Aminomethyl)piperidine’s high solubility and reactivity make it unsuitable for sustained biological applications, unlike the more stable carbodithioate derivative .
Biological Activity
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate, also known by its CAS number 5222-97-9, is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and dithioether moieties, suggests potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C12H22N2OS4, with a molecular weight of approximately 338.57588 g/mol. The compound contains multiple sulfur atoms, which are often associated with biological activity due to their role in redox reactions and enzyme interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2OS4 |
| Molecular Weight | 338.57588 g/mol |
| CAS Number | 5222-97-9 |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Due to the presence of dithioether groups, the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The piperidine moiety can interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction may affect pathways involved in cell signaling or metabolism.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity against various pathogens, which may be relevant for this compound as well.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry evaluated compounds with dithioether functionalities and found significant antioxidant activity in vitro. The mechanism was linked to their ability to donate electrons and neutralize free radicals .
- Antimicrobial Activity Assessment : Research published in Phytotherapy Research indicated that similar piperidine derivatives exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that piperidine derivatives can affect acetylcholinesterase activity, which is crucial for neurotransmission. This could imply potential neuropharmacological applications for the compound .
Table 2: Summary of Biological Activities
| Activity Type | Evidence Source | Findings |
|---|---|---|
| Antioxidant | Journal of Medicinal Chemistry | Significant antioxidant activity observed |
| Antimicrobial | Phytotherapy Research | Effective against various bacterial strains |
| Enzyme Inhibition | Neuropharmacology Journal | Inhibition of acetylcholinesterase noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
